molecular formula C21H21N3O4 B3470479 3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B3470479
M. Wt: 379.4 g/mol
InChI Key: WTAUIYVTPKXOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl groups and a pyridin-3-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using diethyl sulfate or similar reagents.

    Attachment of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethylamine reacts with the quinoline derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, leading to the inhibition of key cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial compound with structural similarities.

Uniqueness

3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl groups and the pyridin-3-ylmethylamino group differentiates it from other quinoline derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

diethyl 4-(pyridin-3-ylmethylamino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-27-20(25)15-7-8-18-16(10-15)19(17(13-23-18)21(26)28-4-2)24-12-14-6-5-9-22-11-14/h5-11,13H,3-4,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAUIYVTPKXOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 3
3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 4
3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.